molecular formula C20H24N2O3S B2924305 3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954608-92-5

3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2924305
CAS No.: 954608-92-5
M. Wt: 372.48
InChI Key: KXUXVNWOMDAMCM-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic chemical reagent featuring a benzenesulfonamide group linked to a 5-oxopyrrolidine scaffold. This structure is of significant interest in medicinal chemistry, particularly in the development of isoform-selective inhibitors for the carbonic anhydrase (CA) enzyme family . The integration of the sulfonamide moiety, a known zinc-binding group, with the versatile pyrrolidinone core is a strategy employed to generate potent and selective enzyme inhibitors . Compounds based on the 5-oxopyrrolidine (2-pyrrolidinone) scaffold are extensively researched due to their broad pharmacological properties, including documented cytotoxic effects against various human cancer cell lines . The structural elements of this reagent, including the p-tolyl and 3,4-dimethylphenyl groups, are designed to probe specific interactions within the hydrophobic regions of enzyme active sites, a approach that has led to the discovery of subnanomolar inhibitors for membrane-bound carbonic anhydrase isoforms . This makes it a valuable tool for researchers investigating CA isoforms such as CA IV, which is implicated in pathologies like retinitis pigmentosa, glaucoma, and is a potential target in brain cancers like astrocytomas and gliomas due to its role in regulating interstitial pH and lactate transport in the brain . Furthermore, the 5-oxopyrrolidine core is a constituent of various natural products and is recognized for its relevance in anticancer research, as demonstrated in studies against triple-negative breast cancer and pancreatic carcinoma cell lines . This product is intended for use in biochemical research, enzyme inhibition assays, and early-stage drug discovery efforts. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-4-7-18(8-5-14)22-13-17(11-20(22)23)12-21-26(24,25)19-9-6-15(2)16(3)10-19/h4-10,17,21H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUXVNWOMDAMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, with the CAS number 954608-92-5, is a complex organic compound belonging to the sulfonamide class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H24N2O3SC_{20}H_{24}N_{2}O_{3}S, with a molecular weight of 372.5 g/mol. The structure includes a pyrrolidine ring and a benzenesulfonamide moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC20H24N2O3S
Molecular Weight372.5 g/mol
CAS Number954608-92-5

Antibacterial Activity

Research indicates that compounds containing the pyrrolidine structure exhibit significant antibacterial properties. The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This inhibition leads to a decrease in folic acid production, ultimately hindering bacterial growth and replication .

In vitro studies have demonstrated that derivatives of pyrrolidine can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, there is evidence suggesting that this compound may possess antifungal activity. Preliminary studies indicate that certain pyrrolidine derivatives can inhibit fungal growth, although specific data on this compound's antifungal effects remains limited .

The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition:

  • Inhibition of Dihydropteroate Synthase : This enzyme plays a crucial role in the bacterial folate synthesis pathway.
  • Potential Interaction with Other Enzymes : There is ongoing research into the compound's interaction with various other biological targets, which may contribute to its overall pharmacological profile .

Study on Antibacterial Efficacy

A study published in MDPI evaluated several pyrrolidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against multiple strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from low micromolar to sub-micromolar levels .

Mechanistic Studies

Further mechanistic studies have revealed that the compound's structural features facilitate binding to the active site of dihydropteroate synthase. Molecular docking simulations suggest a high affinity for this target enzyme, supporting its potential as a therapeutic agent against bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Insights

Electron-Withdrawing Effects: The chromenone and fluorine substituents in Example 53 introduce electron-withdrawing effects, which may alter binding affinity compared to the electron-donating p-tolyl group in the target compound.

Synthetic Complexity: Example 53 employs a multi-step synthesis with a 28% yield, suggesting that the target compound’s pyrrolidinone scaffold might offer simpler synthetic routes if optimized.

Computational and Crystallographic Analysis

The structural refinement of such compounds relies on software like SHELXL (for small-molecule refinement) and WinGX (for crystallographic data processing) . For instance, anisotropic displacement parameters for the p-tolyl group in the target compound would be visualized using ORTEP , while SHELX’s robustness ensures high-resolution refinement even for complex substituents.

Research Findings and Implications

While direct biological data for 3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide are absent in the provided evidence, comparisons with Example 53 highlight critical structure-activity relationships (SAR):

  • Thermal Stability : The higher melting point of Example 53 (175–178°C) suggests greater crystallinity, possibly due to fluorine-induced intermolecular interactions.

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